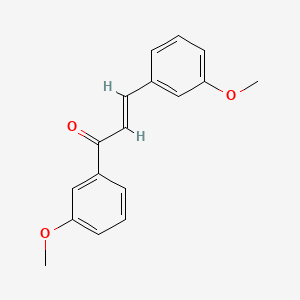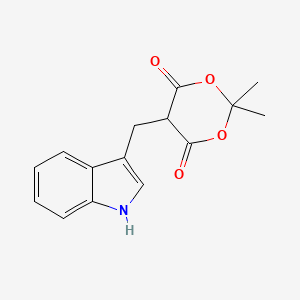
5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(1H-Indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as IDDD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a synthetic derivative of the naturally occurring compound indole, and its unique chemical structure has been found to exhibit promising biological activity.
Scientific Research Applications
Chemical Synthesis and Analysis
Flash Vacuum Pyrolysis : This compound undergoes flash vacuum pyrolysis, leading to the formation of various compounds like indolylmethyleneketenes, ethynylindoles, carbazolols, and benz[c,d]indol-5(1H)-one through complex rearrangements (Benzies et al., 1986).
Efficient Synthesis Methods : Efficient one-pot synthesis methods for derivatives of this compound have been developed, using iodine as a catalyst and yielding high percentages at controlled temperatures (许招会 et al., 2014).
Electrochemical Studies : Electrochemical methods, like cyclic and differential pulse voltammetry, have been used to study variants of this compound, establishing the characteristics of redox processes (Ungureanu et al., 2011).
Crystal and Molecular Structure Analysis : X-ray diffraction has been used to determine the crystal and molecular structures of derivatives of this compound, showing the conformation and symmetry of the molecules (Coppernolle et al., 2010).
Knoevenagel Condensation Studies : Research into the self-catalyzed Knoevenagel condensation of this compound has been conducted, analyzing its molecular properties, radical scavenging activity, and cytotoxicity (Kumar et al., 2014).
Organocatalyst Development : Studies have focused on the development of thiourea organocatalysts for synthesizing chiral derivatives of this compound, enhancing stereoselective properties (Najda-Mocarska et al., 2018).
Synthetic Applications in Organic Chemistry : The compound and its derivatives have been utilized in various synthetic applications, like the formation of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, showcasing their utility in organic synthesis (Jeon & Kim, 2000).
Supramolecular Structure Examination : Supramolecular structures of derivatives of this compound have been analyzed, revealing the existence of weak hydrogen bonds and van der Waals forces in the crystal packing (Low et al., 2002).
Rearrangement Studies : The compound has been used in studies exploring the rearrangement of acyloxycarbene to a 1,2-dione, demonstrating its role in understanding chemical reaction mechanisms (Brown et al., 1983).
Synthetic Usefulness as Ketene Precursors : It has been used in the synthesis of (trifluoroacetyl)ketene precursors, highlighting its importance in creating complex organic molecules (Sevenard et al., 2017).
properties
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-15(2)19-13(17)11(14(18)20-15)7-9-8-16-12-6-4-3-5-10(9)12/h3-6,8,11,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAVXCPEOTZZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317347 | |
| Record name | 5-[(1H-Indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72651-98-0 | |
| Record name | NSC314867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(1H-Indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Hydroxymethyl)-1-oxa-4-azaspiro[4.4]nonan-3-yl]methanol](/img/structure/B3056514.png)


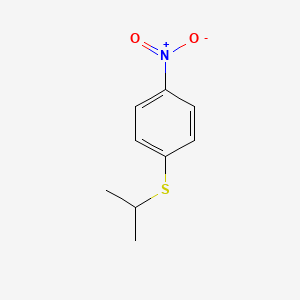
![Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B3056521.png)
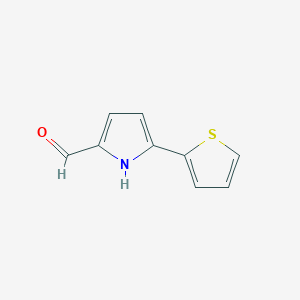

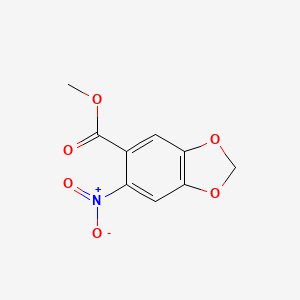
![Benzene, 1,3-dimethyl-2-[(3-methylphenyl)methyl]-](/img/structure/B3056528.png)
![Benzene, 2,4-dimethyl-1-[(3-methylphenyl)methyl]-](/img/structure/B3056529.png)
